1,3-Cyclohexanedicarboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of CHDA and its derivatives involves a variety of methods, including hydrothermal conditions and reactions with different catalysts. For instance, Thirumurugan et al. (2006) explored the synthesis of cyclohexanedicarboxylates (CHDCs) under hydrothermal conditions, revealing the formation of two-dimensional layered structures and chain structures for 1,3-CHDCs, highlighting the versatility in the structural assembly of these compounds (Thirumurugan, Avinash, & Rao, 2006).
Molecular Structure Analysis
The molecular structure of CHDA derivatives exhibits a range of conformations and assembly patterns, depending on the conditions and reactants used in the synthesis. The work by Thirumurugan et al. demonstrates the preference for the e,e conformation in CHDCs, indicating the influence of molecular geometry on the structural outcomes (Thirumurugan, Avinash, & Rao, 2006).
Chemical Reactions and Properties
CHDA and its derivatives participate in various chemical reactions, leading to the formation of complex structures with diverse properties. For example, the formation of uranyl ion complexes with CHDA derivatives showcases the compound's ability to engage in complex coordination chemistry, resulting in a wide range of architectures from molecular species to entangled nets (Thuéry & Harrowfield, 2017).
Physical Properties Analysis
The physical properties of CHDA derivatives are closely related to their molecular and crystal structures. The formation of hydrogen-bonded networks and interpenetrated frameworks, as observed in the crystallization of CHDA with organic bases, significantly impacts the material's physical properties, such as stability, solubility, and melting points (Shan, Bond, & Jones, 2003).
Chemical Properties Analysis
The chemical properties of CHDA derivatives are influenced by the presence and position of carboxyl groups and the cyclohexane ring's conformation. These structural features affect the compound's acidity, reactivity, and potential for forming complexes and networks. The diverse reactivity patterns observed in CHDA derivatives underscore the compound's versatility in chemical transformations and applications (Bellucci, Marioni, & Marsili, 1972).
Scientific Research Applications
Conformational Preferences of 1,3-Cyclohexanedicarboxylic Acid
- Application Summary : This compound has been studied for its conformational preferences in different solvents and ionization states .
- Methods and Procedures : The study used NMR Spectroscopy and Density Functional Theory Quantum Mechanical Calculations to determine the populations of diaxial (aa) and diequatorial (ee) conformers of 1,3-cyclohexanedicarboxylic acid (CDCAs) and their salts in water and dimethyl sulfoxide (DMSO) solutions .
- Results and Outcomes : The investigation demonstrated that an aa conformation can be favored depending on the medium and ionization state. Strong ee preferences (>90%) were observed in water and DMSO for both diacids and their salts, except for the dianion of 1 in DMSO, which was found to be substantially aa (∼57%) .
Polymerization
- Application Summary : 1,3-Cyclohexanedicarboxylic acid can be used in the synthesis of polymers .
- Results and Outcomes : The resulting polymers can have different properties depending on the other components used in the polymerization process. For instance, the structure and thermal properties of PBAC copolymers experience sharp change when varying PBC amount and cis/trans ratio of CHDA .
Food, Drug, Pesticide or Biocidal Product Use
- Application Summary : 1,3-Cyclohexanedicarboxylic acid may be used in the formulation of food products, drugs, pesticides, or biocidal products .
- Methods and Procedures : The specific methods of application can vary greatly depending on the product being formulated. It could involve mixing the compound with other ingredients, heating, cooling, or other processing steps .
- Results and Outcomes : The outcomes can also vary greatly. For instance, in food products, it could contribute to the taste, texture, or shelf-life of the product. In drugs, it could contribute to the efficacy or safety profile of the drug .
Safety And Hazards
1,3-Cyclohexanedicarboxylic acid should be handled with care. Avoid contact with skin and eyes. Do not breathe dust. Keep in a dry, cool and well-ventilated place. Keep container tightly closed . The compound has hazard statements H315 - H319 - H335 . Precautionary statements include P261 - P264 - P271 - P280 - P302 + P352 - P305 + P351 + P338 .
properties
IUPAC Name |
cyclohexane-1,3-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZSBBLNHFMTEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70883923 | |
Record name | 1,3-Cyclohexanedicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70883923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Cyclohexanedicarboxylic acid | |
CAS RN |
3971-31-1 | |
Record name | 1,3-Cyclohexanedicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3971-31-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Cyclohexanedicarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003971311 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Cyclohexanedicarboxylic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Cyclohexanedicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70883923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | A mixture of: cis-1,3-cyclohexanedicarboxylic acid; trans-1,3-cyclohexanedicarboxylicacid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.074 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3-Cyclohexanedicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
Citations
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